molecular formula C10H6N2O3 B8307587 3-Formyl-8-nitroquinoline

3-Formyl-8-nitroquinoline

Cat. No.: B8307587
M. Wt: 202.17 g/mol
InChI Key: RMPLNSNKMJHINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-8-nitroquinoline is a versatile chemical intermediate designed for pharmaceutical research and development. Its structure, featuring an electron-withdrawing nitro group at the 8-position and a formyl group at the 3-position, makes it a valuable scaffold for synthesizing novel bioactive molecules. The 8-nitroquinoline core is of significant interest in medicinal chemistry, particularly in the development of antitrypanosomal agents . The formyl group is a highly reactive handle that facilitates further chemical modifications, most notably serving as a key site for the synthesis of thiosemicarbazone derivatives, a class of compounds known to exhibit potent anticancer activities through mechanisms like cell cycle arrest and induction of apoptosis . Researchers can utilize this compound to create libraries of derivatives aimed at targeting neglected tropical diseases or various cancer cell lines. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

8-nitroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H6N2O3/c13-6-7-4-8-2-1-3-9(12(14)15)10(8)11-5-7/h1-6H

InChI Key

RMPLNSNKMJHINB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective and Stereoselective Synthesis of 3-Formyl-8-nitroquinoline

The construction of the this compound molecule can be approached in two primary ways: by first synthesizing the 8-nitroquinoline (B147351) core and then introducing the formyl group at the C-3 position, or by building the quinoline (B57606) ring from precursors that already contain the necessary functionalities or their precursors.

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The synthesis of substituted quinolines, such as 2-chloro-3-formyl-8-nitroquinoline, has been successfully achieved using this method. chemijournal.com

The reaction mechanism involves two main stages. First is the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion, from a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). nih.govjst.go.jpnih.gov The DMF acts as the nucleophile, attacking the phosphorus center of POCl₃, which after rearrangement, generates the highly electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.

In the second stage, the quinoline substrate, acting as the nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution leads to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product. jst.go.jpresearchgate.net

A key synthetic route employing this reaction for a related compound involves the Vilsmeier cyclization of N-(2-nitrophenyl)acetamide. In this process, the Vilsmeier reagent (a mixture of POCl₃ and DMF) reacts with the acetanilide (B955) precursor. The reaction proceeds via cyclization to form the quinoline ring while simultaneously introducing a chlorine atom at the C-2 position and a formyl group at the C-3 position. This one-pot reaction provides a direct route to 2-chloro-3-formyl-8-nitroquinoline. chemijournal.com The presence of the nitro group on the starting aniline (B41778) influences the reaction conditions and yield.

Table 1: Synthesis of 2-Chloro-3-formyl-8-nitroquinoline via Vilsmeier-Haack Reaction chemijournal.com
PrecursorReagentsProductYieldMelting Point
N-(2-nitrophenyl)acetamidePOCl₃, DMF2-Chloro-3-formyl-8-nitroquinoline65%124°C

Several classic named reactions provide pathways to the quinoline core, which can be adapted for the synthesis of the 8-nitro substituted variant. These methods typically involve the reaction of a substituted aniline with a three-carbon component.

Skraup Synthesis : This is a fundamental method for quinoline synthesis. For 8-nitroquinoline, the reaction involves heating 2-nitroaniline (B44862) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like the arsenic acid used in the original procedure or the nitroaniline itself). prepchem.comorgsyn.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a 1,4-addition with the 2-nitroaniline. Subsequent cyclization and oxidation yield the 8-nitroquinoline. iipseries.org

Doebner-von Miller Reaction : This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.orgsynarchive.com For instance, reacting 2-nitroaniline with acrolein (which can be generated in situ) under acidic conditions would follow a similar pathway of conjugate addition, cyclization, and oxidation to form 8-nitroquinoline. slideshare.netresearchgate.net

Combes Synthesis : This method involves the acid-catalyzed condensation of an arylamine with a β-diketone. wikipedia.orgnih.gov To generate a 3-formylquinoline derivative, a precursor to the formyl group would need to be incorporated into the β-dicarbonyl component. However, the Combes synthesis is typically used for preparing 2,4-disubstituted quinolines, and strongly electron-withdrawing groups like a nitro group on the aniline can inhibit the cyclization step. slideshare.netjptcp.com

An alternative synthetic strategy involves introducing the required functional groups onto a pre-formed quinoline ring.

Nitration : The direct nitration of quinoline with a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline as the major products. The nitration of quinoline 1-oxide, however, shows a strong preference for substitution at the 5- and 8-positions upon O-protonation in acidic media. jst.go.jpelsevierpure.com This provides a regioselective route to the 8-nitro derivative. Another approach is the nitration of a substituted quinoline where other positions are blocked or where existing substituents direct the incoming nitro group to the C-8 position. For example, the nitration of 7-methylquinoline (B44030) selectively yields 7-methyl-8-nitroquinoline. brieflands.com

Halogenation : As mentioned in section 2.1.1, the Vilsmeier-Haack reaction on N-arylacetamides is a powerful tool that combines cyclization with concurrent formylation and chlorination, directly yielding 2-chloro-3-formylquinoline derivatives. chemijournal.com This halogen at the C-2 position is synthetically valuable, as it can be readily displaced by various nucleophiles to create a wide array of derivatives.

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like substituted quinolines in a single step, enhancing atom economy and reducing waste. rsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, general MCRs for quinoline synthesis can be adapted. For instance, a three-component cascade annulation involving aryl diazonium salts, nitriles, and alkynes has been developed for the synthesis of multiply substituted quinolines. organic-chemistry.org By selecting a 2-nitro-substituted aryl diazonium salt and appropriate nitrile and alkyne partners bearing or generating a formyl group, this method could potentially be tailored for the target molecule. Other MCRs often utilize 2-chloroquinoline-3-carbaldehydes as a starting point for further elaboration. researchgate.netrsc.org

The synthesis of this compound relies on the availability of key starting materials.

8-Nitroquinoline : This crucial intermediate can be prepared via the Skraup reaction. A common procedure involves reacting 2-nitroaniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent like arsenic acid. prepchem.com The product is isolated after basification of the reaction mixture.

2-Nitroaniline : This is the primary precursor for the Skraup synthesis of 8-nitroquinoline. It is a commercially available compound, typically produced by the nitration of acetanilide followed by hydrolysis of the acetyl group.

Table 2: Key Precursors and Their Synthesis Methods
Precursor/IntermediateSynthetic MethodStarting MaterialsReference
8-NitroquinolineSkraup Synthesis2-Nitroaniline, Glycerol, H₂SO₄, Oxidizing agent prepchem.com
2-Chloro-3-formyl-8-nitroquinolineVilsmeier-Haack CyclizationN-(2-nitrophenyl)acetamide, POCl₃, DMF chemijournal.com

Functional Group Interconversions and Derivatization at the Formyl Moiety

The formyl group at the C-3 position of the quinoline ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. nih.gov

Schiff Base Formation : The aldehyde can readily undergo condensation reactions with primary amines, anilines, or hydrazines to form the corresponding imines or hydrazones (Schiff bases). nih.govresearchgate.netmdpi.comekb.eg These reactions are typically catalyzed by a small amount of acid. For example, reacting 2-chloro-3-formyl-8-methyl quinoline (a close analog) with 4-nitroaniline (B120555) in methanol (B129727) with glacial acetic acid leads to the formation of the corresponding Schiff base. chemijournal.com

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl acetoacetate, diethyl malonate). wikipedia.orgsigmaaldrich.com The reaction is usually base-catalyzed and results in the formation of a new carbon-carbon double bond. An efficient protocol for this reaction with 2-chloro-3-formylquinoline uses the ionic liquid [Et₃NH][HSO₄] as a catalyst. acs.org This methodology can be applied to synthesize various quinolinyl alkenes.

Wittig Reaction : The formyl group can be converted into an alkene via the Wittig reaction using phosphorus ylides. This allows for the introduction of various substituted vinyl groups at the C-3 position. mdpi.com

Reduction and Oxidation : Standard organic transformations can be applied to the formyl group. Reduction with agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding alcohol, 3-(hydroxymethyl)-8-nitroquinoline. Conversely, oxidation with reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would produce the carboxylic acid, 8-nitroquinoline-3-carboxylic acid.

Cyclization and Annulation Reactions : The formyl group, often after conversion to a more reactive intermediate like a chalcone (B49325) or Schiff base, can participate in cyclization reactions to build fused heterocyclic systems. For example, quinolinyl chalcones, prepared via Claisen-Schmidt condensation of the formylquinoline with an appropriate ketone, can be reacted with reagents like hydrazine, urea, or thiourea (B124793) to form fused pyrazoline or pyrimidine (B1678525) rings. researchgate.net

Table 3: Examples of Derivatization Reactions at the Formyl Moiety
Reaction TypeReagentsProduct TypeReference
Schiff Base FormationPrimary amines (R-NH₂)Imines (Schiff Bases) nih.govchemijournal.com
Knoevenagel CondensationActive methylene compounds (e.g., CH₂(CN)₂)Substituted Alkenes wikipedia.orgacs.org
Claisen-Schmidt CondensationKetones (e.g., Acetophenone)Chalcones (α,β-unsaturated ketones) researchgate.net
ReductionSodium Borohydride (NaBH₄)AlcoholsGeneral Knowledge
OxidationPotassium Permanganate (KMnO₄)Carboxylic AcidsGeneral Knowledge

Reductions to Hydroxyl and Alkyl Groups

The formyl group of this compound is susceptible to reduction to a primary alcohol or complete reduction to a methyl group, employing standard organic chemistry methodologies.

Reduction to (8-nitroquinolin-3-yl)methanol (Hydroxyl Group): The transformation of the aldehyde to a primary alcohol is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, capable of reducing aldehydes and ketones without affecting more resistant functional groups like nitroarenes. The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol (B145695).

Alternatively, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger reducing agent and may also reduce the nitro group under certain conditions. Catalytic hydrogenation, for instance with H₂ gas over a palladium-on-carbon (Pd/C) catalyst, is another effective method. However, careful control of reaction conditions is crucial to prevent the simultaneous reduction of the nitro group.

Table 1: Reagents for the Reduction of the Formyl Group in this compound
Target Product Reaction Type Typical Reagents Notes
(8-nitroquinolin-3-yl)methanolPartial ReductionSodium borohydride (NaBH₄)Mild and selective for the carbonyl group.
(8-nitroquinolin-3-yl)methanolPartial ReductionCatalytic Hydrogenation (e.g., H₂/Pd-C)Conditions must be controlled to avoid nitro group reduction.
3-Methyl-8-nitroquinolineComplete ReductionWolff-Kishner (H₂NNH₂, KOH)Basic conditions.
3-Methyl-8-nitroquinolineComplete ReductionClemmensen (Zn(Hg), HCl)Acidic conditions.

Oxidations to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, yielding 8-nitroquinoline-3-carboxylic acid. This transformation is a key step in the synthesis of various quinoline-based derivatives with potential applications in medicinal chemistry. Standard oxidizing agents for converting aldehydes to carboxylic acids are effective.

Common methods include:

Potassium permanganate (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids. The reaction is typically performed in a basic, aqueous solution, followed by acidic workup.

Jones oxidation: Utilizes chromium trioxide (CrO₃) in a mixture of aqueous sulfuric acid and acetone. It is a powerful and efficient method for oxidizing primary alcohols and aldehydes.

Tollens' reagent: A milder oxidizing agent, consisting of a basic aqueous solution containing a silver-ammonia complex. This reaction, which produces a characteristic silver mirror, is often used as a qualitative test for aldehydes and is effective for the oxidation without affecting other sensitive groups.

The synthesis of 8-nitroquinoline-2-carboxylic acid from 2-methyl-8-nitroquinoline (B1328908) has been optimized, indicating that oxidation of a side chain on the 8-nitroquinoline ring system is a viable synthetic strategy researchgate.net.

Condensation Reactions, including Schiff Base Formation and Imine Chemistry

The electrophilic carbon of the formyl group in this compound readily undergoes condensation reactions with primary amines, hydrazines, and other nucleophilic nitrogen compounds to form imines, commonly known as Schiff bases. chemicalbook.comekb.eg This reaction is one of the most fundamental and widely used transformations for this class of compounds.

The general reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration, typically under acidic catalysis, to yield the C=N double bond of the imine. These reactions are often carried out in refluxing ethanol or methanol, sometimes with a catalytic amount of acetic acid. chemijournal.comisca.in

Schiff bases derived from quinoline aldehydes are of significant interest due to their coordination chemistry and potential biological activities. For instance, the condensation of 2-chloro-3-formylquinoline with phenylhydrazine (B124118) has been reported to produce the corresponding quinoline-based hydrazone researchgate.net. Similarly, various substituted anilines can be condensed with 3-formylquinoline derivatives to create a library of Schiff bases with diverse electronic and steric properties. rsc.orgresearchgate.net The formation of these imines serves as a versatile synthetic handle for further functionalization of the quinoline scaffold.

Table 2: Examples of Condensation Reactions with 3-Formylquinoline Derivatives
Reactant Product Type Reaction Conditions Reference Analogy
Primary Amines (e.g., anilines)Schiff Base (Imine)Ethanol, reflux, cat. Acetic Acid chemijournal.com
PhenylhydrazineHydrazoneEthanol, reflux researchgate.net
Hydroxylamine (B1172632)OximeMildly acidic or basic conditions nih.gov

Nucleophilic Additions and Subsequent Transformations

The carbonyl carbon of the 3-formyl group is an electrophilic center that can be attacked by a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reactions: Grignard reagents (R-MgX) add to the formyl group to produce secondary alcohols upon acidic workup masterorganicchemistry.com. This reaction provides a powerful method for introducing alkyl, aryl, or vinyl substituents at the 3-position of the quinoline ring, attached to a newly formed stereocenter. The resulting alcohol can then undergo further transformations, such as oxidation to a ketone or dehydration to an alkene.

Wittig Reaction: The Wittig reaction is a highly valuable method for converting aldehydes into alkenes organic-chemistry.orgmasterorganicchemistry.com. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). This reaction is particularly useful for creating a carbon-carbon double bond at the 3-position with predictable stereochemistry in some cases organic-chemistry.org. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. Ultrasound-assisted Wittig reactions have been successfully applied to 3-formylquinoline derivatives, demonstrating the feasibility of this transformation researchgate.net.

These nucleophilic addition reactions significantly expand the synthetic possibilities starting from this compound, allowing for the construction of a wide range of complex derivatives.

Reactivity and Chemical Modifications of the Nitro Group

The electron-withdrawing nature of the nitro group at the C8 position profoundly influences the chemical reactivity of the quinoline ring system. It deactivates the benzene (B151609) portion of the ring towards electrophilic substitution while activating it for nucleophilic substitution. Furthermore, the nitro group itself is a versatile functional handle that can undergo various transformations.

Reductive Transformations to Amino and Hydroxylamino Derivatives

The reduction of the aromatic nitro group is one of its most important and frequently utilized transformations.

Reduction to 8-Amino-3-formylquinoline (Amino Derivatives): The conversion of the 8-nitro group to an 8-amino group is a key synthetic step, as the resulting aminoquinoline derivatives are valuable precursors for pharmaceuticals and ligands nih.govresearchgate.netwikipedia.org. This reduction can be achieved chemoselectively in the presence of the formyl group using several methods organic-chemistry.org.

Metal-Acid Systems: Classic conditions such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are highly effective for reducing aromatic nitro groups without affecting aldehydes commonorganicchemistry.com.

Tin(II) Chloride (SnCl₂): This reagent is a mild and selective reducing agent for nitro groups in the presence of other reducible functionalities.

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce both nitro and aldehyde groups, selective reduction of the nitro group is possible under carefully controlled conditions or by using specific catalysts researchgate.net. For example, sodium sulfide (B99878) (Na₂S) can be a useful alternative when hydrogenation or acidic conditions are not compatible commonorganicchemistry.com.

Reduction to 8-Hydroxylamino-3-formylquinoline (Hydroxylamino Derivatives): Partial reduction of the nitro group can yield the corresponding hydroxylamino derivative. This transformation is more delicate and requires milder reducing conditions. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can be employed to stop the reduction at the hydroxylamine stage. N-Arylhydroxylamines can also be obtained via selective photoinduced reduction organic-chemistry.org.

Table 3: Common Reagents for the Reduction of the 8-Nitro Group
Target Product Reaction Type Typical Reagents Selectivity Notes
8-Amino-3-formylquinolineComplete ReductionFe/HCl, Sn/HCl, SnCl₂Highly selective for the nitro group over the aldehyde.
8-Amino-3-formylquinolineComplete ReductionCatalytic Hydrogenation (H₂/Pd/C)May also reduce the aldehyde; requires careful control.
8-Hydroxylamino-3-formylquinolinePartial ReductionZn/NH₄ClMilder conditions to avoid over-reduction to the amine.

Cine-Substitution Reactions Facilitated by the Nitro Group

The strong electron-withdrawing nitro group activates the aromatic ring of 8-nitroquinoline towards nucleophilic attack. While direct nucleophilic aromatic substitution (SₙAr) of a leaving group is common, the nitro group can also facilitate cine-substitution, where the incoming nucleophile attacks a position adjacent to the one bearing the substituent, with subsequent departure of the original substituent libretexts.org.

In this mechanism, a nucleophile adds to an unsubstituted carbon atom ortho or para to the nitro group, forming a σ-adduct (Meisenheimer complex) wikipedia.org. For 8-nitroquinoline, a nucleophile could potentially attack the C7 position. The intermediate adduct can then rearomatize by eliminating the nitro group along with a proton from the adjacent C8 position, effectively resulting in the substitution of the nitro group at C8 with the nucleophile now at C7.

This type of reaction is less common than direct SₙAr but has been observed in highly electron-deficient systems, such as dinitro- and trinitroarenes researchgate.netnih.gov. The reaction of 3,4-dinitrothiophene with thiolates, for example, proceeds via a cine-substitution mechanism rsc.org. For nitroquinolines, the feasibility of such a reaction would depend on the nucleophile and the reaction conditions. The presence of the nitro group is crucial for stabilizing the anionic intermediate that facilitates this rearrangement nih.gov.

Influence of Nitro Group on Aromatic Reactivity

The presence of a nitro group at the C-8 position of the quinoline ring profoundly influences its chemical reactivity. As a potent electron-withdrawing group, the nitro group deactivates the aromatic system towards electrophilic attack by reducing the electron density of the ring. lkouniv.ac.inscribd.com This deactivation is a consequence of both inductive and resonance effects. The strong electron-withdrawing nature of the nitro group makes the quinoline ring electron-poor, thereby decreasing its nucleophilicity and slowing down reactions with electrophiles. lkouniv.ac.inscribd.com

Conversely, this electron deficiency significantly activates the ring for nucleophilic aromatic substitution (SNA r) reactions. wikipedia.orgyoutube.commasterorganicchemistry.com The nitro group can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions, through resonance delocalization. youtube.com This stabilization lowers the activation energy for nucleophilic attack, making the compound more susceptible to substitution by nucleophiles, particularly at positions ortho and para to the nitro group. wikipedia.org Furthermore, steric interactions between the nitro group and adjacent substituents can cause the nitro group to rotate out of the plane of the aromatic ring. This rotation can diminish the extent of resonance interaction, thereby modulating its electronic influence on the ring's reactivity. researchgate.net

Directed Functionalization and Core Modification of the Quinoline Ring

The strategic functionalization of the this compound core is pivotal for the development of novel derivatives with tailored properties. The inherent electronic and steric features of the molecule guide the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the this compound nucleus is a challenging endeavor due to the deactivating nature of the nitro and formyl groups. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Both substituents withdraw electron density from the quinoline ring, rendering it less reactive towards electrophiles. lkouniv.ac.inscribd.com

Substituent Electronic Effect Directing Influence
8-Nitro groupStrong electron-withdrawingMeta-directing (to C-5, C-7)
3-Formyl groupElectron-withdrawingMeta-directing (to C-5, C-1)

Nucleophilic Aromatic Substitution Mechanisms

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reactivity is primarily governed by the addition-elimination mechanism. wikipedia.orgdalalinstitute.com A nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate, thereby facilitating the reaction. wikipedia.orgyoutube.com

The reaction proceeds via the following steps:

Nucleophilic Attack: A nucleophile adds to the aromatic ring at a carbon atom bearing a suitable leaving group or at an activated position.

Formation of Meisenheimer Complex: A negatively charged intermediate is formed, with the charge delocalized over the aromatic system and stabilized by the nitro group. youtube.com

Departure of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. dalalinstitute.com

Common nucleophiles in these reactions include alkoxides, amines, and thiolates. The regioselectivity of the attack is directed by the positions activated by the nitro group.

Cycloaddition Reactions and Formation of Fused Systems

Cycloaddition reactions offer a powerful strategy for constructing fused ring systems onto the quinoline core, leading to complex polycyclic architectures. mdpi.com While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of cycloaddition can be applied. The formyl group at the C-3 position can act as a dienophile or a component in 1,3-dipolar cycloadditions, particularly after conversion to a more reactive functional group.

For instance, the aldehyde could be transformed into an alkyne or an alkene, which can then participate in Diels-Alder reactions with suitable dienes to form new six-membered rings. mdpi.com Similarly, conversion of the formyl group to a nitrone or an azide (B81097) would enable 1,3-dipolar cycloaddition reactions with dipolarophiles to construct five-membered heterocyclic rings fused to the quinoline framework. mdpi.com These strategies provide access to novel tricyclic and tetracyclic systems with potential biological activities. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.org For this compound, a halogen atom would first need to be introduced onto the quinoline ring to serve as a coupling partner.

Once a halogenated derivative of this compound is obtained, a variety of cross-coupling reactions can be envisioned:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond. sigmaaldrich.com

Heck Coupling: Reaction with an alkene to introduce a vinyl group. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. libretexts.orgnih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. libretexts.orgnih.gov

These reactions offer a versatile approach to introduce a wide range of substituents onto the quinoline core, enabling the synthesis of diverse libraries of compounds for various applications. sigmaaldrich.comnih.gov The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, etc.), and reductive elimination. wikipedia.org

Methodological Advancements in Synthesis

Recent advancements in synthetic methodologies have provided more efficient and versatile routes for the synthesis and functionalization of quinoline derivatives. While specific advancements for this compound are not explicitly detailed, general progress in quinoline synthesis is relevant. Modern methods often focus on one-pot, multi-component reactions that allow for the rapid construction of the quinoline core from simple starting materials. organic-chemistry.org For instance, the Vilsmeier-Haack reaction provides a direct method for the formylation of activated aromatic rings and can be employed in the synthesis of 3-formylquinolines. chemijournal.com Furthermore, the development of novel catalytic systems, including the use of heterogeneous catalysts and photocatalysis, has enabled milder and more sustainable synthetic transformations. organic-chemistry.org These advanced methodologies hold significant promise for the future synthesis and derivatization of complex quinoline structures like this compound.

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. mdpi.comnih.gov These strategies focus on reducing waste, solvent consumption, and energy input while utilizing renewable resources and safer chemicals. mdpi.comnih.gov

Key Green Strategies for Quinoline Synthesis:

Benign Solvents: Traditional syntheses of quinolines often employ toxic organic solvents. Green approaches prioritize the use of environmentally friendly solvents such as water, ethanol, glycerol, or polyethylene (B3416737) glycol (PEG). mdpi.commtak.hu Water, in particular, is an ideal green solvent due to its non-flammability, low cost, and natural abundance. rsc.org

Eco-Friendly Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green quinoline synthesis. Researchers have successfully employed various catalysts, including:

FeCl₃·6H₂O: An inexpensive, readily available, and environmentally benign catalyst for quinoline synthesis. rsc.org

Niobium (V) chloride (NbCl₅): An available and inexpensive catalyst used for preparing quinoline derivatives in glycerol with high yields and short reaction times. mtak.hu

ZrO₂/Fe₃O₄-MNPs: Zirconia-supported magnetic nanoparticles that act as an effective and reusable heterogeneous catalyst, which can be recovered using an external magnetic field. mtak.hu

Formic Acid: A versatile and environmentally friendly catalyst that can promote the direct synthesis of quinolines from readily available starting materials. acs.org

Waste Minimization: One-pot synthesis and multicomponent reactions (MCRs) are favored as they reduce the number of steps, minimize intermediate isolation, and thus decrease waste generation and energy consumption. acs.orgunf.edu

While specific green synthesis protocols for this compound are not extensively detailed in the literature, the established methodologies for other quinoline derivatives provide a clear blueprint. A hypothetical green synthesis could involve a modified Friedländer or Skraup reaction using a recyclable catalyst in an aqueous or bio-based solvent, thereby adhering to the principles of sustainable chemistry.

Table 1: Comparison of Green Catalysts in Quinoline Synthesis

CatalystSolventKey Advantages
FeCl₃·6H₂OWaterInexpensive, non-toxic, simple setup, high yields, reusable. rsc.org
NbCl₅GlycerolHigh yields (76–98%), short reaction times (20–90 min), eco-friendly solvent. mtak.hu
ZrO₂/Fe₃O₄-MNPsSolvent-freeReusable (magnetic recovery), high product yields, easy work-up. mtak.hu
Formic AcidVariousRenewable, biodegradable, improved selectivity. acs.org

Microwave-Assisted and Solvent-Free Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. tandfonline.combenthamdirect.com

Microwave-Assisted Synthesis of Quinolines:

Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. nih.govrsc.org This technique has been successfully applied to various classical quinoline syntheses, including the Friedländer, Skraup, and Doebner–von Miller reactions. nih.govtandfonline.comrsc.org For instance, the synthesis of quinoline-4-carboxylic acids from isatins and ketones under microwave irradiation demonstrates a clean, quick, and efficient methodology with high yields. tandfonline.com

Notably, multicomponent reactions involving formyl-quinoline derivatives have been efficiently carried out under microwave irradiation to produce complex heterocyclic hybrids. acs.orgunf.edursc.org A one-pot, three-component reaction of a formyl-quinoline, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF under microwave conditions (125–135 °C, 8–20 minutes) afforded dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines in good to excellent yields (68-86%). acs.orgrsc.org This approach highlights the potential for using this compound as a building block in rapid, microwave-assisted library synthesis.

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent (neat conditions) is a key principle of green chemistry, as it eliminates solvent waste and simplifies product purification. rsc.orgresearchgate.net Several solvent-free methods for quinoline synthesis have been developed, often employing heterogeneous catalysts that can be easily recovered and reused. rsc.orgtandfonline.comeurekaselect.com

For example, a one-step synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org Similarly, a magnetic nanoparticle-supported acidic ionic liquid has been used as a highly efficient and reusable catalyst for the Friedländer reaction at 70 °C under solvent-free conditions. tandfonline.com Bismuth(III) chloride (BiCl₃) has also been shown to effectively promote the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under solvent-free thermal conditions. eurekaselect.com

Table 2: Microwave-Assisted vs. Conventional Synthesis of Quinolines

Reaction TypeHeating MethodReaction TimeYieldReference
Friedländer Synthesis (8-hydroxyquinolines)Conventional (Oil Bath)-34% (average) rsc.org
Friedländer Synthesis (8-hydroxyquinolines)Microwave Irradiation30-40 min72% (average) rsc.org
Esterification of 2-phenylquinoline-4-carboxylic acidConventional (Reflux)22 hComparable to MW tandfonline.com
Esterification of 2-phenylquinoline-4-carboxylic acidMicrowave Irradiation10 min94% tandfonline.com
Three-component reaction with formyl-quinolinesMicrowave Irradiation8-20 min68-86% acs.org

Continuous Flow Methodologies for Quinoline Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved reproducibility, and seamless scalability. mtak.huuc.ptnih.gov

The application of flow chemistry to the synthesis of heterocyclic compounds, including quinolines, is a rapidly growing field. nih.gov This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require conditions that are difficult to control in large-scale batch reactors. mtak.hu

Recent advancements have demonstrated the successful continuous flow synthesis of various quinoline derivatives. For example, a photochemical process has been developed for the synthesis of 3-substituted quinolines. acs.orgresearchgate.net This method involves the iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles, which can be safely performed in a flow reactor to generate 3-cyanoquinolines within minutes. acs.org Another approach utilizes a tandem photoisomerization-cyclization process of 2-aminophenyl-enones in a continuous-flow reactor to achieve substituted quinolines. researchgate.netvapourtec.comresearchgate.net

Furthermore, classical methods like the Doebner–Miller and Skraup reactions have been adapted to flow conditions. researchgate.net The ability to "telescope" reactions, where the output from one reactor flows directly into the next for a subsequent transformation without intermediate purification, significantly enhances efficiency. uc.pt For instance, a flow process for quinoline synthesis was successfully coupled with a subsequent hydrogenation step to produce tetrahydroquinolines. vapourtec.com

The modular nature of flow systems allows for the integration of different reactors, in-line purification techniques, and the addition of reagents at various stages, making it a highly versatile and sustainable approach for producing complex molecules like this compound. uc.ptacs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and a wide range of spectroscopic and electronic properties. nih.govaustinpublishinggroup.com

Density Functional Theory (DFT) has become a prominent method in computational chemistry for studying the electronic structure of molecules. aps.org It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, offering a computationally efficient yet accurate alternative to traditional wavefunction-based methods. nih.gov

For 3-Formyl-8-nitroquinoline, DFT calculations, typically using hybrid functionals like Becke's three-parameter Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. researchgate.netnih.gov These optimized structures provide key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate various electronic properties that govern the molecule's reactivity. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the nitro and formyl groups would exhibit negative potential (red regions), indicating susceptibility to electrophilic attack, while regions near the hydrogen atoms would show positive potential (blue regions).

Table 1: Exemplary DFT-Calculated Structural Parameters for a Quinoline (B57606) Derivative Note: This table illustrates typical data obtained from DFT calculations for a related quinoline structure, as specific data for this compound is not available.

ParameterValue
Total Energy (Hartree)-512.3456
Dipole Moment (Debye)4.58
C=O Bond Length (Å)1.215
N-O (nitro) Bond Length (Å)1.224
C-N-O (nitro) Bond Angle (°)117.8

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles without the use of experimental data or empirical parameters. wikipedia.org These methods include the Hartree-Fock (HF) method, Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI). researchgate.net

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain systems or properties. The Hartree-Fock method, for example, provides a foundational understanding of the electronic structure but does not account for electron correlation. Post-Hartree-Fock methods, such as MP2, are used to incorporate electron correlation, leading to more accurate energy and property predictions. For a molecule like this compound, these methods could be used to verify and refine the geometric and electronic structures predicted by DFT.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. austinpublishinggroup.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com For quinoline derivatives, this energy gap can explain charge transfer interactions within the molecule. scirp.org

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netdergipark.org.tr These descriptors provide a quantitative framework for understanding the chemical behavior of this compound.

Table 2: Global Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The formulas and interpretations are general; the values are hypothetical for illustrative purposes.

DescriptorFormulaHypothetical Value (eV)Interpretation
HOMO Energy (EHOMO)--7.25Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy (ELUMO)--2.15Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)ELUMO - EHOMO5.10Indicates chemical reactivity and kinetic stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.55Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)0.196Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 24.70The power of an atom to attract electrons to itself.
Chemical Potential (μ)-4.70The escaping tendency of electrons from a stable system.
Electrophilicity Index (ω)μ2 / (2η)4.33Measures the energy lowering due to maximal electron flow between donor and acceptor.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. mit.edu It allows for the characterization of transient species like transition states and provides a complete energetic profile of a reaction pathway.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms as they transform from reactants to products. researchgate.net Locating and characterizing the TS is crucial for understanding the kinetics of a reaction.

Computational methods can be used to search for the geometry of a transition state. A key verification of a true TS is the calculation of vibrational frequencies, where the TS structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is the primary determinant of the reaction rate. For this compound, this analysis could be applied to reactions such as the addition of a nucleophile to the formyl group, allowing for a quantitative prediction of the reaction's feasibility.

By identifying the reactants, intermediates, transition states, and products, computational chemistry can map the entire potential energy surface of a reaction. scispace.com This process, known as reaction pathway determination, provides a step-by-step visualization of the chemical transformation.

Table 3: Hypothetical Energy Profile for a Reaction Involving this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS1)+15.2
Intermediate-5.8
Transition State (TS2)+10.5
Products-22.4

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to study the dynamic behavior and accessible three-dimensional structures of molecules. These methods can reveal how a molecule like this compound might interact with its environment, such as a solvent or a biological receptor, and which spatial arrangements (conformers) are energetically favorable.

A thorough search of available scientific databases and literature indicates that no specific molecular dynamics simulations or detailed conformational analyses have been published for this compound. While MD studies have been conducted on other quinoline derivatives to assess their potential as enzyme inhibitors, this research does not provide specific data or insights into the conformational preferences or dynamic behavior of this compound itself. Therefore, there is no specific research data to present in this section.

Applications in Chemical Sciences and Advanced Materials

Precursors in Ligand and Metal Complex Synthesis

The formyl group at the 3-position of 3-Formyl-8-nitroquinoline is a key functional handle for the construction of more complex molecular architectures, particularly multidentate ligands. These ligands are subsequently used to form stable complexes with a variety of metal ions.

This compound serves as a precursor for the synthesis of Schiff base ligands through condensation reactions with primary amines. The resulting ligands, incorporating the quinoline (B57606) nitrogen and the imine nitrogen, can act as bidentate chelating agents. The nitro group at the 8-position can influence the electronic properties of the quinoline ring and, consequently, the coordination behavior of the ligand.

For instance, the reaction of this compound with amines such as 2-(2-aminoethoxy)ethanamine can yield Schiff base ligands capable of coordinating with metal ions. Studies on the coordination of such ligands with metal ions like zinc(II) have shown the formation of stable complexes. In these complexes, the metal ion is typically coordinated to the nitrogen atom of the quinoline ring and the imine nitrogen of the Schiff base linkage.

The stoichiometry of these complexes can vary, with research indicating the formation of complexes with a 1:1 ligand-to-metal ratio. The coordination geometry around the central metal ion is influenced by the nature of the metal and the specific structure of the Schiff base ligand.

While the Schiff base complexes derived from this compound are well-suited for applications in sensing, detailed research on their direct application as organometallic catalysts or in supported catalytic systems is not extensively documented in the available literature. The primary focus of the reported research lies in their coordination chemistry and sensing applications.

Development of Chemosensors and Probes

The unique photophysical properties of the this compound scaffold and its derivatives have been harnessed for the development of selective and sensitive chemosensors for various analytes, particularly metal ions.

Schiff base derivatives of this compound have been successfully employed as fluorescent chemosensors. The sensing mechanism often relies on the phenomenon of chelation-enhanced fluorescence (CHEF). In the free ligand state, the fluorescence is typically quenched due to processes like photoinduced electron transfer (PET). Upon selective binding to a target metal ion, the chelation restricts these non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.

A notable example is a Schiff base ligand derived from this compound, which has been developed as a highly selective and sensitive fluorescent sensor for zinc(II) ions. This sensor exhibits a "turn-on" fluorescent response upon binding with Zn(II). The complexation with Zn(II) inhibits the PET process, resulting in a pronounced increase in fluorescence. This sensor has demonstrated a low detection limit for Zn(II).

Another study reports a rhodamine-based Schiff base of this compound that functions as a fluorescent sensor for the sequential detection of copper(II) ions and biothiols. The sensor initially shows a "turn-on" fluorescence response to Cu2+ due to the opening of the rhodamine spirolactam ring upon complexation. Subsequently, in the presence of biothiols, the fluorescence is quenched as the biothiols remove the Cu2+ from the complex, leading to the reformation of the spirolactam ring.

Table 1: Fluorescent Sensing Properties of this compound Derivatives

Sensor DerivativeTarget AnalyteSensing MechanismFluorescence ResponseDetection Limit
Schiff Base of this compoundZn(II)Chelation-Enhanced Fluorescence (CHEF)Turn-onNot Specified
Rhodamine-based Schiff BaseCu2+, BiothiolsSpirolactam Ring Opening/ClosingTurn-on (Cu2+), Turn-off (Biothiols)Not Specified

In addition to fluorescence changes, the binding of metal ions to ligands derived from this compound can also induce a visible color change, enabling colorimetric detection. This change in color is often due to alterations in the electronic structure of the molecule upon complexation, affecting its absorption spectrum in the visible region.

For the rhodamine-based sensor mentioned previously, the detection of Cu2+ is also accompanied by a distinct color change from colorless to pink, allowing for naked-eye detection. This dual-mode sensing capability (fluorescent and colorimetric) enhances the practical utility of the sensor.

The fluorescent properties of chemosensors derived from this compound, particularly their ability to operate in biological media and their low cytotoxicity, have led to their application in bio-imaging. The aforementioned Zn(II) sensor has been successfully utilized for imaging intracellular Zn(II) in living cells. Its good membrane permeability allows it to enter cells and selectively respond to the presence of zinc ions, demonstrating its potential for biological applications.

Role in Materials Science and Surface Chemistry

The unique electronic properties and reactive functional groups of this compound position it as a compound of interest in the fields of materials science and surface chemistry. Its molecular structure, featuring a heteroaromatic quinoline core, an electron-withdrawing nitro group, and a reactive formyl group, suggests potential applications in the development of functional materials and the modification of surfaces.

Corrosion Inhibition Studies

Quinoline and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govnih.gov The efficacy of these compounds is largely attributed to the presence of the quinoline ring system, which has a high electron density, and heteroatoms that can coordinate with metal surfaces. nih.govekb.eg The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. ekb.egresearchgate.net

The presence of a nitro group (-NO2), an electron-withdrawing substituent, in the 8-position of the quinoline ring in this compound is significant for its potential as a corrosion inhibitor. nih.govnih.gov Studies on other nitro-substituted quinolines have demonstrated their ability to act as effective corrosion inhibitors. For instance, 8-nitroquinoline (B147351) has shown a high inhibition efficiency of 93.2% for AA5052 aluminium alloy in a 3wt.% NaCl solution at a concentration of 0.02 mM. researchgate.net This suggests that the nitro group contributes positively to the inhibitive action.

The adsorption of quinoline derivatives on a metal surface can occur through chemical and/or physical interactions. ekb.eg The lone pair of electrons on the nitrogen atom of the quinoline ring, as well as the π-electrons of the aromatic system, facilitate the adsorption process. nih.gov In the case of this compound, the oxygen atoms of the nitro and formyl groups can also participate in the adsorption process, further strengthening the protective film on the metal surface. This adsorption follows established isotherms, such as the Langmuir adsorption isotherm, indicating a monolayer formation on the metal surface. ekb.egresearchgate.net

The following table summarizes the corrosion inhibition efficiency of various quinoline derivatives on different metals, highlighting the potential of this class of compounds.

CompoundMetal/AlloyCorrosive MediumInhibition Efficiency (%)Reference
8-NitroquinolineAA5052 Aluminium Alloy3wt.% NaCl93.2 researchgate.net
5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinolMild Steel1.0 M HCl>90 ekb.eg
5-(azidomethyl)quinolin-8-olMild Steel1 M HCl90 researchgate.net
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazideMild Steel1 M HCl93.4 researchgate.net
5-benzyl-8-propoxyquinolineQ235 SteelH2SO497.7 organic-chemistry.org

Potential in Polymeric and Supramolecular Assemblies

The bifunctional nature of this compound, possessing both a reactive aldehyde group and a quinoline scaffold capable of non-covalent interactions, suggests its utility as a building block for polymeric and supramolecular assemblies. The formyl group can readily undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively. chemijournal.com These reactions provide a straightforward method for incorporating the this compound moiety into larger molecular structures.

For instance, the reaction with diamines or other bifunctional monomers could lead to the formation of novel polymers with quinoline units in the backbone or as pendant groups. The incorporation of the quinoline ring, with its specific electronic and photophysical properties, could impart desirable characteristics to the resulting polymers, such as thermal stability, conductivity, or fluorescence.

In the realm of supramolecular chemistry, the quinoline nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. The presence of the nitro group can further influence these interactions through dipole-dipole forces. By designing complementary molecules that can interact with this compound through these non-covalent forces, it is possible to construct intricate supramolecular architectures such as sheets, helices, or cages.

Synthetic Intermediates for Complex Organic Architectures

The chemical reactivity of this compound, particularly at the formyl group and the quinoline ring, makes it a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic systems. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.

For example, 2-chloro-3-formylquinoline, a closely related analogue, has been extensively used as a precursor in the synthesis of various heterocyclic compounds. researchgate.net The formyl group can undergo condensation reactions with active methylene (B1212753) compounds, such as p-Hydroxyacetophenone, 2-acetyl pyridine (B92270), 2-acetyl furan, or 3-acetyl indole, via Claisen-Schmidt condensations to yield quinolinylchalcones. researchgate.net These chalcones can then be cyclized to afford a variety of heterocyclic systems, including:

Pyrazolines: by reaction with hydrazine hydrate or phenylhydrazine (B124118). researchgate.net

Oxazoles: by reaction with hydroxylamine (B1172632) hydrochloride. researchgate.net

Pyrimidines: by reaction with urea, thiourea (B124793), or guanidine hydrochloride. researchgate.net

Furthermore, the formyl group of 3-formylquinolines can participate in multicomponent reactions, which are powerful tools for the efficient construction of complex molecules in a single step. nih.govrsc.org For example, substituted 2-chloro-3-formylquinolines can react with anilines and 2-mercaptoacetic acid in a solvent-free multicomponent reaction to furnish quinolinyl-thiazolidinones. nih.gov Similarly, reaction with 4-hydroxy-2H-chromen-2-one and substituted anilines can yield tetrahydrodibenzo[b,g] nih.govresearchgate.netnaphthyridin-1(2H)-ones. nih.gov

The versatility of 3-formylquinoline derivatives as synthetic intermediates is summarized in the table below, showcasing the diversity of complex organic architectures that can be accessed from this scaffold.

Reactant(s)Resulting Heterocyclic SystemReaction TypeReference
Hydrazine hydrate/PhenylhydrazinePyrazolineCondensation/Cyclization researchgate.net
Hydroxylamine hydrochlorideOxazoleCondensation/Cyclization researchgate.net
Urea/Thiourea/GuanidinePyrimidine (B1678525)Condensation/Cyclization researchgate.net
Anilines and 2-mercaptoacetic acidThiazolidinoneMulticomponent Reaction nih.gov
4-hydroxy-2H-chromen-2-one and anilinesTetrahydrodibenzo[b,g] nih.govresearchgate.netnaphthyridinoneMulticomponent Reaction nih.gov
Phenylhydrazine and 5,5-dimethylcyclohexane-1,3-dioneDihydrodibenzo[b,g] nih.govresearchgate.netnaphthyridinoneMulticomponent Reaction nih.gov
Formamide (B127407) and formic acid1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-oneCondensation/Cyclization nih.gov

Mechanistic Studies of Biological Interactions in Vitro and in Silico Approaches

Molecular Target Identification and Binding Affinity Studies

The identification of specific molecular targets is a critical first step in understanding the pharmacological effects of 3-Formyl-8-nitroquinoline. While direct targets of this specific compound are still under extensive investigation, studies on analogous quinoline (B57606) derivatives suggest a range of potential protein interactions.

Potential Molecular Targets of Quinoline Derivatives:

Target ClassSpecific ExamplesPotential Interaction
ReceptorsN-methyl-D-aspartate (NMDA) receptorsAntagonistic activity
EnzymesHIV reverse transcriptase, PIM-1/2 kinases, Carbonic AnhydrasesInhibitory effects
KinasesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR)Inhibition of signaling pathways

Computational methods are pivotal in predicting the binding affinity of ligands to their molecular targets. Techniques such as molecular docking are utilized to estimate the binding energy and identify key interactions between the compound and the protein's active site. For various quinoline derivatives, these studies have revealed binding affinities in the nanomolar to micromolar range, suggesting potent interactions with their respective targets. The specific binding affinity of this compound to its targets is a subject for ongoing research.

Enzyme Inhibition Kinetics and Molecular Mechanisms

The study of enzyme inhibition kinetics provides valuable insights into the mechanism by which a compound exerts its biological effects. For quinoline derivatives, various modes of enzyme inhibition have been observed.

Types of Enzyme Inhibition by Quinoline Derivatives:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency, without affecting substrate binding.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax.

For instance, certain quinoline-pyridine hybrids have been identified as competitive and non-competitive inhibitors of PIM-1 kinase nih.gov. Similarly, some 8-substituted quinoline-2-carboxamides have shown inhibitory activity against various isoforms of carbonic anhydrase nih.gov. The precise kinetic parameters (Ki, IC50) for this compound's interaction with specific enzymes are yet to be fully determined.

Receptor Interaction and Molecular Docking Analysis

Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule to its receptor. This analysis helps in understanding the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Docking studies performed on various quinoline derivatives have provided detailed insights into their binding modes. For example, the docking of certain quinoline derivatives into the active site of HIV reverse transcriptase has revealed key interactions with amino acid residues crucial for the enzyme's function nih.gov. Similarly, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have helped to elucidate their binding affinity and interactions nih.gov.

For this compound, molecular docking simulations would be instrumental in identifying potential binding partners and guiding the design of more potent analogs. Such studies would typically involve preparing a 3D model of the compound and docking it into the binding sites of various known and putative biological targets.

Key Interactions typically observed in Docking Studies of Quinoline Derivatives:

Type of InteractionDescription
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and the receptor.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.

Investigation of Cellular Pathway Modulation (e.g., Cell Cycle Arrest Mechanism)

Quinoline derivatives have been shown to modulate a variety of cellular signaling pathways, leading to diverse biological outcomes such as apoptosis, cell cycle arrest, and inhibition of proliferation. The specific pathways affected often depend on the substitution pattern of the quinoline ring.

Natural products containing quinoline scaffolds have been found to perturb several key cellular signaling pathways implicated in cancer nih.govfrontiersin.org. These include:

NF-κB Pathway: A key regulator of inflammation, immunity, and cell survival.

MAPK Pathway: Involved in cell proliferation, differentiation, and apoptosis.

PI3K/Akt/mTOR Pathway: A crucial pathway in regulating cell growth, survival, and metabolism frontiersin.orgmdpi.com.

Wnt Signaling Pathway: Plays a critical role in embryonic development and tissue homeostasis.

The investigation into how this compound modulates these and other pathways is an active area of research. Techniques such as western blotting, quantitative PCR, and reporter gene assays are employed to study the expression and activity of key proteins within these pathways following treatment with the compound.

Structure-Mechanism Relationship Elucidation in Biological Systems

Understanding the relationship between the chemical structure of a compound and its biological mechanism is fundamental to medicinal chemistry collaborativedrug.comgardp.org. For quinoline derivatives, structure-activity relationship (SAR) studies have revealed important insights.

The nature and position of substituents on the quinoline nucleus significantly influence the compound's biological activity. For example, in a series of 4-hydroxy-3-nitroquinolin-2(1H)-ones, substitutions at the 5-, 6-, and 7-positions generally increased potency as NMDA receptor antagonists, while substitution at the 8-position led to a sharp decrease in activity nih.gov.

Design and Synthesis of Biological Probes for Pathway Interrogation

Biological probes are essential tools for studying cellular pathways and target engagement. These are typically derivatives of a bioactive compound that are modified to incorporate a reporter group, such as a fluorescent tag or a reactive handle for affinity chromatography.

While specific biological probes based on this compound have not been extensively reported, its chemical structure offers several possibilities for modification. The formyl group at the 3-position is a particularly attractive site for chemical derivatization. It can be readily converted into other functional groups, allowing for the attachment of various tags without significantly altering the core pharmacophore.

The synthesis of such probes would enable researchers to visualize the subcellular localization of the compound, identify its binding partners through pull-down assays, and quantify target engagement in living cells. These studies are crucial for validating the proposed mechanisms of action and for advancing our understanding of the biological roles of this compound.

Future Research Trajectories and Interdisciplinary Challenges

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods remains a key research objective. Future work on 3-Formyl-8-nitroquinoline will likely focus on moving beyond traditional multi-step procedures, which often require harsh conditions and generate significant waste.

Key research trajectories include:

Green Chemistry Approaches: There is a growing demand for environmentally benign synthetic methods. ijpsjournal.comrsc.org Future research will likely explore the use of green solvents like water or bio-based solvents, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis to produce this compound and its analogs. ijpsjournal.comnih.gov The development of protocols that minimize waste, such as those with a high atom economy and a low E-factor (environmental factor), will be a priority. rsc.org

Advanced Catalytic Systems: The use of nanocatalysts offers a promising avenue for the efficient synthesis of quinolines due to their high surface area and reactivity. nih.gov Research into heterogeneous catalysts, such as reusable metal oxides or functionalized polymers, could lead to more sustainable and cost-effective production methods. nih.govorganic-chemistry.org Iron-catalyzed C-H activation, for instance, represents a waste-minimized approach where water is the only byproduct. rsc.org

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reactions occur in a single reaction vessel (one-pot) can dramatically improve efficiency by reducing the need for intermediate purification steps. rsc.orgopenmedicinalchemistryjournal.comekb.eg MCRs, which combine three or more reactants in a single step to form a complex product, are particularly attractive for building libraries of diverse this compound derivatives for screening purposes. openmedicinalchemistryjournal.com

Synthetic StrategyPotential Advantages for this compound SynthesisKey Research Focus
Green Catalysis Reduced environmental impact, use of safer reagents, lower energy consumption. ijpsjournal.commdpi.comDevelopment of reusable nanocatalysts, use of water as a solvent, formic acid-catalyzed reactions. ijpsjournal.comnih.gov
One-Pot Reactions Increased efficiency, reduced solvent waste, shorter reaction times. rsc.orgCombining reduction of a nitro group with subsequent cyclization and formylation in a single vessel.
Multicomponent Reactions Rapid generation of molecular diversity, high atom economy, operational simplicity. openmedicinalchemistryjournal.comDesigning novel MCRs to introduce diverse substituents onto the this compound scaffold.

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

While standard techniques like 1D ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are fundamental for routine characterization, the increasing complexity of new this compound derivatives necessitates the use of more advanced analytical methods for unambiguous structure elucidation.

Future efforts in characterization will involve:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within complex molecules. ijpsdronline.com For quinoline derivatives, where proton signals in the aromatic region can be crowded and coupling patterns complex, 2D NMR is essential for assigning the precise position of substituents. acs.orgresearchgate.net

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental composition. Tandem MS (MS/MS) techniques can be used to fragment molecules and piece together their structural components, which is invaluable for distinguishing between isomers.

Solid-State NMR and X-ray Crystallography: For derivatives that form crystalline solids, solid-state NMR can provide information about the molecular structure and packing in the solid phase. researchgate.net Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules with absolute certainty. ijpsdronline.com

TechniqueApplication for this compound DerivativesReference
¹H-¹H COSY Identifies proton-proton spin coupling networks, crucial for assigning adjacent protons on the quinoline ring. ijpsdronline.com
HSQC Correlates proton signals directly to their attached carbon atoms for unambiguous carbon assignment. ijpsdronline.com
HMBC Shows correlations between protons and carbons over two to three bonds, establishing long-range connectivity and confirming substituent placement. ijpsdronline.com
HRMS Determines the precise elemental formula of a new derivative. researchgate.net

Development of Predictive Computational Models for Structure-Reactivity

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, developing robust computational models is a key interdisciplinary challenge.

Future research in this area will focus on:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure of quinoline derivatives. rsc.org These studies can predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties. tandfonline.comresearchgate.net Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. researchgate.netfrontiersin.org Molecular Electrostatic Potential (MEP) maps can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. tandfonline.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. dergipark.org.trnih.gov This approach is particularly valuable in drug discovery to combat issues like multidrug resistance. nih.gov

Machine Learning (ML) in QSAR: Integrating machine learning algorithms with QSAR can handle large datasets and complex, non-linear relationships between structure and activity, potentially leading to more accurate predictive models. nih.gov

Rational Design of Derivatives for Targeted Molecular Interactions

The ultimate goal for many chemical research programs is the design of molecules with specific functions, particularly for therapeutic applications. The this compound scaffold is a promising starting point for such endeavors.

Future directions for rational design include:

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov By performing molecular docking studies with derivatives of this compound, researchers can predict their binding affinity and mode of interaction. nih.govtandfonline.com This information is crucial for designing more potent and selective inhibitors for targets implicated in diseases like cancer or viral infections. researchgate.netnih.gov

Structure-Based Drug Design: Using the three-dimensional structure of a target protein, new derivatives can be designed to fit perfectly into the active site. The formyl and nitro groups of this compound can be modified or used as anchor points to introduce new functional groups that enhance binding affinity and specificity.

Targeted Library Synthesis: Guided by computational predictions, focused libraries of derivatives can be synthesized. For example, if docking studies suggest that a hydrogen bond donor is required in a specific region, derivatives incorporating hydroxyl or amine groups can be prioritized for synthesis.

Integration of this compound into Multifunctional Materials and Systems

Beyond biological applications, the unique electronic and structural features of this compound make it an attractive building block for advanced functional materials.

Promising areas for future research include:

Organic Electronics: Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs) due to their electron-transporting and fluorescent properties. scispace.com The combination of the electron-withdrawing nitro group and the π-conjugated quinoline system in this compound could be exploited in the design of new materials for photovoltaics or as components in chemosensors. scispace.comdntb.gov.ua

Coordination Polymers and Metal-Organic Frameworks (MOFs): The formyl group provides a reactive handle for post-synthetic modification, while the quinoline nitrogen atom can act as a coordinating site for metal ions. doabooks.org This allows for the incorporation of the this compound unit into highly ordered, porous structures like MOFs. nih.govresearchgate.net Such materials could have applications in gas storage and separation, catalysis, and luminescent sensing. doabooks.orgmdpi.com

Functional Polymers: The this compound moiety can be incorporated into polymer chains, either as a pendant group or as part of the main backbone. The resulting polymers (polyMOFs) could exhibit unique optical, electronic, or thermal properties, combining the processability of polymers with the functionality of the quinoline unit. rsc.org

Material ClassPotential FunctionalityRationale for using this compound
Organic Electronics Electron transport layers, fluorescent emitters, chemosensors.Electron-deficient nature due to the nitro group; conjugated π-system. scispace.com
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, chemical sensing.Formyl group for covalent linkage; nitrogen atom for metal coordination. nih.govmdpi.com
Functional Polymers Processable materials with tailored optical or electronic properties.Formyl group allows for polymerization or grafting onto polymer backbones. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Formyl-8-nitroquinoline, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nitration and formylation of quinoline precursors. For example, nitration at the 8-position can be achieved using mixed acid (HNO₃/H₂SO₄), followed by formylation via Vilsmeier-Haack reaction (POCl₃/DMF) at the 3-position. Reaction optimization includes controlling temperature (0–5°C for nitration) and stoichiometric ratios (e.g., 1.2 equivalents of DMF for formylation). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. The formyl proton typically appears as a singlet at δ 10.2–10.5 ppm, while nitro groups deshield adjacent protons.
  • X-ray crystallography : Resolve the planar quinoline ring system and dihedral angles of functional groups (e.g., nitro and formyl) to confirm spatial orientation. RMS deviations <0.05 Å indicate structural integrity .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇N₂O₃).

Q. What are the primary functional groups in this compound, and how do they influence reactivity?

  • Methodology : The formyl (-CHO) and nitro (-NO₂) groups drive reactivity.

  • Formyl : Participates in condensation reactions (e.g., with amines to form imines) and reductions (e.g., NaBH₃CN to yield hydroxymethyl derivatives).
  • Nitro : Electron-withdrawing effects stabilize intermediates in nucleophilic aromatic substitution (e.g., Cl⁻ displacement) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of substituents on this compound’s reactivity?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict sites for electrophilic/nucleophilic attack.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to assess binding affinity. For example, the nitro group’s electron deficiency may enhance π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare studies using PRISMA guidelines. Extract data on assay conditions (e.g., cell lines, IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers.
  • Structure-activity relationship (SAR) : Correlate substituent variations (e.g., electron-withdrawing vs. donating groups) with activity trends. For example, replacing nitro with amino groups may alter antimalarial efficacy .

Q. How can this compound be integrated into fluorescent probes for metal ion detection?

  • Methodology :

  • Probe design : Conjugate the formyl group with hydrazine derivatives to form hydrazone-linked fluorophores. The nitro group enhances photostability by reducing electron recombination.
  • Validation : Test selectivity via titration with metal ions (e.g., Cu²⁺, Fe³⁺) and monitor fluorescence quenching/enhancement using a plate reader (λₑₓ = 350 nm, λₑₘ = 450 nm) .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

  • Methodology :

  • Process optimization : Transition from batch to flow chemistry for nitration steps to improve heat dissipation and yield.
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor nitro group incorporation in real-time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR shifts for this compound?

  • Methodology :

  • Solvent calibration : Ensure deuterated solvents (CDCl₃ vs. DMSO-d₆) are consistent across studies, as they influence chemical shifts.
  • Referencing : Use internal standards (e.g., TMS) and cross-validate with DEPT-135 spectra to resolve ambiguity in carbon assignments .

Q. Why do catalytic reductions of the nitro group in this compound yield inconsistent products?

  • Methodology :

  • Mechanistic study : Perform kinetic isotope effects (KIE) experiments to determine if H₂/Pd-C proceeds via a radical or ionic pathway.
  • Catalyst screening : Compare Pd/C, Raney Ni, and PtO₂ to identify selectivity for amine vs. hydroxylamine formation .

Methodological Resources

  • Synthetic protocols : Refer to PubChem’s deposited data for reaction conditions (e.g., InChIKey: LURBIXAVAXWTEE-UHFFFAOYSA-N) .
  • Safety guidelines : Follow EPA DSSTox recommendations for handling nitroaromatics (DTXSID00503344) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.